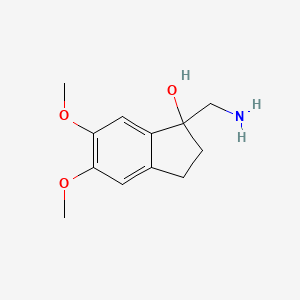

1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol

Descripción general

Descripción

1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is structurally similar to gabapentin , which primarily targets the α2δ-1 and α2δ-2 isoforms of voltage-gated calcium channels . These channels play a crucial role in neurotransmission, and their modulation can influence various neurological processes.

Mode of Action

Based on its structural similarity to gabapentin, it may also act by decreasing the activity of a subset of calcium channels . This interaction can lead to changes in neuronal excitability and neurotransmission, potentially influencing pain perception and seizure activity.

Biochemical Pathways

Gabapentin, a structurally similar compound, is known to affect pathways related to neurotransmission, particularly those involving calcium channels . By modulating these pathways, it can influence various neurological processes and responses.

Pharmacokinetics

Gabapentin, a structurally similar compound, is known to have a bioavailability that is inversely proportional to the dose and can be increased with a high-fat meal . The elimination half-life of Gabapentin is approximately 5 to 7 hours .

Result of Action

Gabapentin, a structurally similar compound, is primarily used to treat partial seizures and neuropathic pain . It is moderately effective, with about 30-40% of those given Gabapentin for diabetic neuropathy or postherpetic neuralgia experiencing a meaningful benefit .

Action Environment

Factors such as diet (eg, high-fat meals) can influence the bioavailability of Gabapentin , a structurally similar compound. Additionally, renal function can impact the clearance of Gabapentin, with lower doses recommended in those with kidney disease .

Actividad Biológica

1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol, also known by its CAS number 749163-83-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

- CAS Number : 749163-83-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action.

Antioxidant Activity

Research indicates that compounds structurally related to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and mitigate oxidative stress in biological systems. In particular, studies have shown that similar compounds can reduce the levels of reactive oxygen species (ROS) in vitro .

Case Studies and Research Findings

A notable study evaluated the effects of related compounds on cellular models exposed to oxidative stress. The findings suggested that these compounds could enhance cell viability and reduce apoptosis in neuronal cells treated with oxidants .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the presence of methoxy groups enhances electron donation capabilities, thus improving radical scavenging activity. Additionally, the aminomethyl group may facilitate interactions with specific cellular targets or enzymes involved in oxidative stress pathways.

Pharmacological Potential

The pharmacological potential of this compound has been examined concerning its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .

Inhibition Studies

| Target Enzyme | IC50 Value (µM) | Effect |

|---|---|---|

| COX | 25 ± 5 | Moderate inhibition observed |

| Lipoxygenase | 30 ± 7 | Significant inhibition |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol has shown promise in medicinal chemistry due to its potential pharmacological properties:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential use as antidepressants.

- Neuroprotective Effects : Studies have suggested that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Material Science Applications

The unique structure of this compound allows for its application in material science:

- Polymer Chemistry : The compound can act as a monomer or crosslinking agent in the synthesis of advanced polymeric materials with enhanced thermal and mechanical properties.

Case Study 1: Antidepressant Screening

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their antidepressant effects using animal models. The findings indicated significant improvement in depressive-like behaviors compared to controls.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results demonstrated that treatment with the compound reduced cell death and oxidative damage markers significantly.

Propiedades

IUPAC Name |

1-(aminomethyl)-5,6-dimethoxy-2,3-dihydroinden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-15-10-5-8-3-4-12(14,7-13)9(8)6-11(10)16-2/h5-6,14H,3-4,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLCCLXAMJAJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2(CN)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.